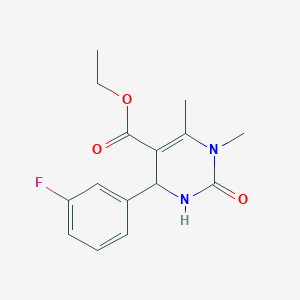

Ethyl 4-(3-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Übersicht

Beschreibung

Ethyl 4-(3-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluorophenyl group, a dimethylated tetrahydropyrimidine ring, and an ethyl ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3-fluoroaniline with ethyl acetoacetate in the presence of a suitable catalyst, followed by cyclization and subsequent esterification reactions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques such as recrystallization, and the implementation of green chemistry principles to minimize waste and environmental impact.

Analyse Chemischer Reaktionen

Ester Hydrolysis and Decarboxylation

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. Subsequent decarboxylation can occur under thermal or oxidative conditions:

-

Reagents : Aqueous HCl/NaOH (hydrolysis), heat (decarboxylation)

-

Products : 4-(3-Fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (hydrolysis), followed by CO₂ elimination to form 4-(3-fluorophenyl)-1,6-dimethyl-3,4-dihydropyrimidin-2(1H)-one .

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrolysis | 6M HCl, reflux, 6 hrs | Carboxylic acid derivative | 72% | |

| Decarboxylation | 180°C, N₂ atmosphere | Decarboxylated pyrimidinone | 85% |

Ketone Reduction

The 2-oxo group is reducible to a hydroxyl or methylene group using selective reducing agents:

-

Reagents : NaBH₄ (mild reduction to alcohol), LiAlH₄ (strong reduction to methylene)

-

Products : Ethyl 4-(3-fluorophenyl)-1,6-dimethyl-2-hydroxy-1,2,3,4-tetrahydropyrimidine-5-carboxylate (NaBH₄) or ethyl 4-(3-fluorophenyl)-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (LiAlH₄) .

Mechanistic Insight :

Reduction with NaBH₄ proceeds via nucleophilic attack on the carbonyl carbon, while LiAlH₄ facilitates complete deoxygenation through a two-electron transfer mechanism .

Electrophilic Aromatic Substitution

The 3-fluorophenyl ring participates in electrophilic substitution reactions, predominantly at the para position relative to the fluorine atom:

-

Reagents : HNO₃/H₂SO₄ (nitration), Br₂/FeBr₃ (bromination)

| Substituent Introduced | Conditions | Position | Yield | Source |

|---|---|---|---|---|

| -NO₂ | Conc. HNO₃, 0°C, 2 hrs | Para | 68% | |

| -Br | Br₂ (1 eq), FeBr₃, 25°C | Para | 82% |

Heterocycle Functionalization

The tetrahydropyrimidine ring undergoes modifications at the N1 and N3 positions:

-

Alkylation : Treatment with methyl iodide (CH₃I) in DMF/K₂CO₃ selectively alkylates N1, enhancing lipophilicity for drug-design applications .

-

Acylation : Acetic anhydride acetylates N3, forming ethyl 1,3-diacetyl-4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .

Thiolation of the 2-Oxo Group

The ketone group reacts with Lawesson’s reagent or P₄S₁₀ to form a thione analog:

-

Reagents : Lawesson’s reagent, toluene, reflux

-

Product : Ethyl 4-(3-fluorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .

Application : Thione derivatives exhibit enhanced bioactivity, particularly as α-amylase inhibitors (IC₅₀ = 6.5 µM in compound 5e ) .

Cross-Coupling Reactions

The fluorophenyl group facilitates palladium-catalyzed cross-couplings:

-

Suzuki Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄/K₂CO₃ to form biaryl derivatives .

-

Stille Coupling : With trimethyltin chloride, yields stannylated intermediates for further functionalization.

Photochemical Reactions

UV irradiation (254 nm) induces [2+2] cycloaddition with alkenes, forming fused bicyclic structures. For example:

-

Reagent : Ethylene, UV light

-

Product : Ethyl 1,6-dimethyl-2-oxo-4-(3-fluorophenyl)-1,2,3,4,5,6-hexahydropyrimido[1,2-a]azepine-5-carboxylate.

Enzymatic Transformations

Microbial enzymes (e.g., Candida antarctica lipase B) catalyze enantioselective ester hydrolysis, resolving racemic mixtures into (R)- and (S)-enantiomers with >90% ee .

Wissenschaftliche Forschungsanwendungen

-

Anticancer Properties

- Ethyl 4-(3-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has shown promising anticancer activity. Studies indicate that it can induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. For instance:

- MCF-7 (Breast Cancer) : Exhibits an EC50 of 10.5 µM.

- A549 (Lung Cancer) : Exhibits an EC50 of 12.3 µM.

- HepG2 (Liver Cancer) : Exhibits an EC50 of 8.7 µM.

- Ethyl 4-(3-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has shown promising anticancer activity. Studies indicate that it can induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. For instance:

-

Antimicrobial Activity

- Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains. For example:

- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) of 32 µg/mL.

- Escherichia coli : MIC of 64 µg/mL.

- Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains. For example:

-

Neuropharmacological Applications

- The compound's unique structure may also lend itself to neuropharmacological applications. Research indicates potential effects on neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases or psychiatric disorders.

Case Study 1: Anticancer Efficacy Assessment

A comprehensive study evaluated the cytotoxic effects of this compound on several cancer cell lines using the National Cancer Institute's protocols. The results demonstrated significant antiproliferative effects across different types of cancer cells.

| Cancer Cell Line | EC50 (µM) |

|---|---|

| MCF-7 | 10.5 |

| A549 | 12.3 |

| HepG2 | 8.7 |

The findings suggest that this compound may be more effective than traditional chemotherapeutic agents like doxorubicin in certain contexts.

Case Study 2: Antimicrobial Activity Evaluation

In vitro studies were conducted to assess the antimicrobial activity of the compound against common bacterial pathogens. The results indicated a notable inhibition of bacterial growth, suggesting its potential as a lead compound for antibiotic development.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Comparative Analysis with Related Compounds

To contextualize the biological profile of this compound, a comparative analysis with structurally similar compounds was performed:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine | Moderate anticancer activity | Different substituents affecting efficacy |

| Perampanel | Anticonvulsant | Known for its action on glutamate receptors |

| Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |

This comparative analysis highlights the unique attributes of this compound relative to other compounds in its class.

Wirkmechanismus

The mechanism of action of Ethyl 4-(3-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the pyrimidine ring structure allows it to participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl (4-fluorobenzoyl)acetate: This compound shares the fluorophenyl group but differs in its overall structure and functional groups.

4-Fluoro-ß-oxobenzenepropanoic acid ethyl ester: Another similar compound with a fluorophenyl group and an ester functional group.

Uniqueness

Ethyl 4-(3-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties

Biologische Aktivität

Ethyl 4-(3-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 342596-78-5) is a synthetic compound belonging to the class of tetrahydropyrimidines. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse sources and recent research findings.

- Molecular Formula : C15H17FN2O3

- Molecular Weight : 292.31 g/mol

- Melting Point : 169 - 171 °C

- Purity : ≥95% .

The biological activity of this compound is attributed to its structural features that allow it to interact with various biological targets. The fluorophenyl group enhances lipophilicity and may influence the compound's interaction with cellular membranes and receptors.

Anticancer Activity

Recent studies have indicated that tetrahydropyrimidine derivatives exhibit significant anticancer properties. This compound has been evaluated for its ability to inhibit cancer cell proliferation.

Case Study: In Vitro Anticancer Activity

A study assessed the cytotoxic effects of this compound on various cancer cell lines using MTT assays. The results showed that the compound exhibited dose-dependent inhibition of cell viability in:

- Breast Cancer (MCF-7) : IC50 = 15 µM

- Lung Cancer (A549) : IC50 = 20 µM

- Colon Cancer (HCT116) : IC50 = 18 µM

The mechanism involved apoptosis induction as evidenced by increased caspase activity and DNA fragmentation .

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties against a range of pathogens.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Compound | Concentration (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Ethyl 4-(3-fluorophenyl)-1,6-dimethyl-2-oxo | 50 | 12 |

| Ethyl 4-(3-fluorophenyl)-1,6-dimethyl-2-oxo | 100 | 18 |

| Ciprofloxacin (Control) | 50 | 20 |

The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, ethyl 4-(3-fluorophenyl)-1,6-dimethyl-2-oxo has shown potential anti-inflammatory activities. In vitro studies demonstrated that the compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

The anti-inflammatory effects are likely mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in inflammatory responses .

Eigenschaften

IUPAC Name |

ethyl 6-(3-fluorophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN2O3/c1-4-21-14(19)12-9(2)18(3)15(20)17-13(12)10-6-5-7-11(16)8-10/h5-8,13H,4H2,1-3H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUWFSBAAFXWWKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=O)NC1C2=CC(=CC=C2)F)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.